

# BRL-42715: A Technical History of a Potent Penem β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BRL-42715 |           |
| Cat. No.:            | B1260786  | Get Quote |

### **Abstract**

**BRL-42715**, a C6-(N1-methyl-1,2,3-triazolylmethylene)penem, emerged in the late 1980s as a highly potent, broad-spectrum inhibitor of bacterial  $\beta$ -lactamases. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of **BRL-42715**. It is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols. Despite its exceptional in vitro efficacy, the development of **BRL-42715** was halted due to its inherent instability, a critical lesson in the complex process of bringing a new therapeutic agent to the clinic.

## **Discovery and Initial Evaluation**

**BRL-42715** was first described by Coleman and colleagues in 1989 as a novel penem derivative with remarkable inhibitory activity against a wide array of  $\beta$ -lactamase enzymes.[1] At the time, bacterial resistance to  $\beta$ -lactam antibiotics, mediated by  $\beta$ -lactamases, was a growing concern, driving the search for effective inhibitors to be co-administered with existing antibiotics.

The initial in vitro evaluation of **BRL-42715** demonstrated its superiority over other contemporary  $\beta$ -lactamase inhibitors, such as clavulanic acid.[2] It exhibited potent inhibition of plasmid-mediated TEM, SHV, and OXA enzymes, as well as chromosomally mediated  $\beta$ -lactamases from a variety of Gram-negative and Gram-positive bacteria.[1][2]



## **Mechanism of Action**

**BRL-42715** is an active-site-directed, irreversible inhibitor of serine  $\beta$ -lactamases. Its mechanism of action involves a multi-step process that ultimately leads to a stable, inactivated enzyme complex.

Upon binding to the active site of a serine  $\beta$ -lactamase, the  $\beta$ -lactam ring of **BRL-42715** is attacked by the active site serine residue (Ser64 in Enterobacter cloacae P99  $\beta$ -lactamase), forming a transient acyl-enzyme intermediate. This is a common mechanism for  $\beta$ -lactam antibiotics and inhibitors. However, the unique structural features of **BRL-42715** facilitate a subsequent intramolecular rearrangement. This rearrangement involves the opening of the five-membered thiazole ring and the formation of a more stable, seven-membered dihydrothiazepine ring system covalently attached to the active site serine. This rearranged structure is a stable covalent adduct, rendering the enzyme inactive.

Click to download full resolution via product page

# **Quantitative In Vitro Activity**

The potency of **BRL-42715** as a  $\beta$ -lactamase inhibitor is evident from its low 50% inhibitory concentrations (IC50s) against a variety of enzymes.



| β-Lactamase<br>Enzyme | Source<br>Organism       | β-Lactamase<br>Class | IC50 (μg/mL)<br>of BRL-42715 | Reference |
|-----------------------|--------------------------|----------------------|------------------------------|-----------|
| TEM-1                 | Escherichia coli         | А                    | <0.01                        | [2]       |
| SHV-1                 | Klebsiella<br>pneumoniae | А                    | <0.01                        | [2]       |
| OXA-1                 | Escherichia coli         | D                    | <0.01                        | [2]       |
| Staphylococcal        | Staphylococcus<br>aureus | А                    | <0.01                        | [2]       |
| P99                   | Enterobacter cloacae     | С                    | <0.01                        | [2]       |
| K1                    | Klebsiella<br>pneumoniae | А                    | <0.01                        | [2]       |
| Inducible             | Serratia<br>marcescens   | С                    | <0.01                        | [2]       |
| Constitutive          | Proteus vulgaris         | А                    | <0.01                        | [2]       |

The potent inhibitory activity of **BRL-42715** translated into a significant potentiation of the antibacterial activity of  $\beta$ -lactamase-susceptible antibiotics like amoxicillin.



| Bacterial Species<br>(β-lactamase-<br>producing)           | Amoxicillin MIC50<br>(μg/mL) | Amoxicillin (1<br>μg/mL) + BRL-<br>42715 MIC50<br>(μg/mL) | Reference |
|------------------------------------------------------------|------------------------------|-----------------------------------------------------------|-----------|
| Enterobacteriaceae<br>(n=412)                              | >128                         | 2                                                         | [2]       |
| Citrobacter & Enterobacter (cefotaxime- susceptible, n=48) | >128                         | 2                                                         | [2]       |
| Citrobacter & Enterobacter (cefotaxime-resistant, n=25)    | >128                         | 8                                                         | [2]       |
| Methicillin-susceptible<br>S. aureus (n=104)               | 8->32                        | ≤0.06                                                     | [3]       |
| Klebsiella spp.                                            | >32                          | ≤8                                                        | [3]       |
| Enterobacter spp.                                          | >32                          | ≤8                                                        | [3]       |
| Citrobacter spp.                                           | >32                          | ≤8                                                        | [3]       |

# **Preclinical Pharmacokinetics**

Pharmacokinetic studies of **BRL-42715** were conducted in several animal species to assess its potential for clinical development.



| Species              | Elimination<br>Half-life (t1/2) -<br>IV | Oral<br>Bioavailability | Serum Protein<br>Binding | Reference |
|----------------------|-----------------------------------------|-------------------------|--------------------------|-----------|
| Mouse                | -                                       | 0.2                     | 27-38%                   | [4]       |
| Rat                  | 7 min                                   | Not significant         | 27-38%                   | [4][5]    |
| Rabbit               | 6.2 min                                 | -                       | -                        | [5]       |
| Dog                  | 11 min                                  | Not significant         | 27-38%                   | [4][5]    |
| Cynomolgus<br>Monkey | 18 min                                  | Not significant         | 68-70%                   | [4][5]    |
| Human<br>(predicted) | 31 min                                  | -                       | 68-70%                   | [4][5]    |

**BRL-42715** exhibited a short elimination half-life in all species tested. While it showed some oral absorption in mice, this was not observed in other species, suggesting that it would likely require parenteral administration in humans.[4] Notably, **BRL-42715** was found to be stable against hydrolysis by renal dehydropeptidases.[4]

## **Instability and Discontinuation of Development**

Despite its impressive in vitro potency, the development of **BRL-42715** was ultimately terminated. The primary reason for its discontinuation was its inherent chemical instability. It was found to be rapidly hydrolyzed, particularly by metallo-β-lactamases, to form a dihydrothiazepine derivative.[6] This instability was deemed a significant hurdle for its further development as a clinically viable therapeutic agent.

# Experimental Protocols β-Lactamase Inhibition Assay (IC50 Determination)

The following is a generalized protocol for determining the 50% inhibitory concentration (IC50) of a  $\beta$ -lactamase inhibitor, based on the methodologies described in the evaluation of **BRL-42715**.



#### Click to download full resolution via product page

#### Preparation of Reagents:

- Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
- Prepare a stock solution of BRL-42715 in a suitable solvent and create a series of dilutions.
- Prepare a stock solution of a chromogenic β-lactam substrate, such as nitrocefin, in the same buffer.

#### Assay Procedure:

- In a microplate well or a cuvette, add a defined volume of the β-lactamase solution.
- Add an equal volume of each dilution of the BRL-42715 solution to the respective wells.
- Include control wells with buffer instead of the inhibitor.
- Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 37°C).
- Initiate the reaction by adding a defined volume of the nitrocefin solution.
- Immediately monitor the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

#### Data Analysis:

- Calculate the initial rate of hydrolysis for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that reduces the initial rate of hydrolysis by 50%.



## **Minimum Inhibitory Concentration (MIC) Determination**

The MIC of an antibiotic in the presence of a  $\beta$ -lactamase inhibitor is determined to assess the synergistic effect. The agar dilution method is a standard procedure.

- Preparation of Media:
  - Prepare a series of Mueller-Hinton agar plates, each containing a fixed concentration of BRL-42715 (e.g., 1 μg/mL).
  - For each fixed inhibitor concentration, prepare a set of plates with doubling dilutions of the antibiotic (e.g., amoxicillin).
  - Include control plates with no inhibitor and no antibiotic.
- Inoculum Preparation:
  - Grow the bacterial strains to be tested overnight in a suitable broth medium.
  - Dilute the bacterial cultures to achieve a standardized inoculum density (e.g., approximately 10<sup>4</sup> colony-forming units per spot).
- Inoculation and Incubation:
  - Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of the agar plates.
  - Incubate the plates at 37°C for 18-24 hours.
- MIC Determination:
  - The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

## Conclusion

The story of **BRL-42715** is a compelling case study in drug discovery and development. It highlights the critical importance of balancing high potency with favorable physicochemical



properties, such as stability. While **BRL-42715** never reached the clinical stage, the research surrounding it provided valuable insights into the mechanism of  $\beta$ -lactamase inhibition and the design of novel penem inhibitors. Its legacy continues to inform the development of new strategies to combat antibiotic resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of BRL 42715, a novel beta-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of BRL 42715, a beta-lactamase-inhibiting penem PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies and renal dehydropeptidase stability of the new beta-lactamase inhibitor BRL 42715 in animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BRL-42715: A Technical History of a Potent Penem β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260786#brl-42715-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com